molecular formula C12H14F2N2O3 B2992798 N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920224-22-2

N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No.: B2992798
CAS No.: 920224-22-2
M. Wt: 272.252
InChI Key: DKTCBQQVWRYQCP-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic organic compound characterized by the presence of difluorophenyl and hydroxybutan-2-yl groups attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 2,5-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorophenyl group can serve as a marker for tracking biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity, while the hydroxybutan-2-yl group can modulate the compound’s solubility and bioavailability. These interactions can lead to the activation or inhibition of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
  • N1-(2,5-difluorophenyl)-N2-(1-hydroxypropyl)oxalamide
  • N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)malonamide

Uniqueness

N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is unique due to the specific positioning of the difluorophenyl and hydroxybutan-2-yl groups. This configuration can result in distinct chemical and biological properties, such as enhanced stability, reactivity, and specificity in interactions with molecular targets.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O3/c1-2-8(6-17)15-11(18)12(19)16-10-5-7(13)3-4-9(10)14/h3-5,8,17H,2,6H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTCBQQVWRYQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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